Cas no 2138511-06-3 (2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride)

2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride
- EN300-1165728
- [2-(cyclopropylmethyl)-1,3-dioxolan-2-yl]methanesulfonyl fluoride
- 2138511-06-3
-
- Inchi: 1S/C8H13FO4S/c9-14(10,11)6-8(5-7-1-2-7)12-3-4-13-8/h7H,1-6H2
- InChI Key: AXLHHGGIYOZCBS-UHFFFAOYSA-N
- SMILES: S(CC1(CC2CC2)OCCO1)(=O)(=O)F
Computed Properties
- Exact Mass: 224.05185823g/mol
- Monoisotopic Mass: 224.05185823g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 61Ų
2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1165728-1.0g |
[2-(cyclopropylmethyl)-1,3-dioxolan-2-yl]methanesulfonyl fluoride |
2138511-06-3 | 1g |
$2330.0 | 2023-05-24 | ||
Enamine | EN300-1165728-2.5g |
[2-(cyclopropylmethyl)-1,3-dioxolan-2-yl]methanesulfonyl fluoride |
2138511-06-3 | 2.5g |
$4566.0 | 2023-05-24 | ||
Enamine | EN300-1165728-50mg |
[2-(cyclopropylmethyl)-1,3-dioxolan-2-yl]methanesulfonyl fluoride |
2138511-06-3 | 50mg |
$1957.0 | 2023-10-03 | ||
Enamine | EN300-1165728-5.0g |
[2-(cyclopropylmethyl)-1,3-dioxolan-2-yl]methanesulfonyl fluoride |
2138511-06-3 | 5g |
$6757.0 | 2023-05-24 | ||
Enamine | EN300-1165728-0.1g |
[2-(cyclopropylmethyl)-1,3-dioxolan-2-yl]methanesulfonyl fluoride |
2138511-06-3 | 0.1g |
$2050.0 | 2023-05-24 | ||
Enamine | EN300-1165728-0.25g |
[2-(cyclopropylmethyl)-1,3-dioxolan-2-yl]methanesulfonyl fluoride |
2138511-06-3 | 0.25g |
$2143.0 | 2023-05-24 | ||
Enamine | EN300-1165728-10.0g |
[2-(cyclopropylmethyl)-1,3-dioxolan-2-yl]methanesulfonyl fluoride |
2138511-06-3 | 10g |
$10018.0 | 2023-05-24 | ||
Enamine | EN300-1165728-10000mg |
[2-(cyclopropylmethyl)-1,3-dioxolan-2-yl]methanesulfonyl fluoride |
2138511-06-3 | 10000mg |
$10018.0 | 2023-10-03 | ||
Enamine | EN300-1165728-2500mg |
[2-(cyclopropylmethyl)-1,3-dioxolan-2-yl]methanesulfonyl fluoride |
2138511-06-3 | 2500mg |
$4566.0 | 2023-10-03 | ||
Enamine | EN300-1165728-100mg |
[2-(cyclopropylmethyl)-1,3-dioxolan-2-yl]methanesulfonyl fluoride |
2138511-06-3 | 100mg |
$2050.0 | 2023-10-03 |
2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride Related Literature
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
Additional information on 2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride
Introduction to 2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride (CAS No. 2138511-06-3)
2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2138511-06-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The unique structural features of this molecule, particularly the presence of a cyclopropylmethyl group and a dioxolan ring, contribute to its distinctive chemical properties and make it a valuable intermediate in the synthesis of complex molecules.
The cyclopropylmethyl substituent in the molecular structure imparts a high degree of steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical transformations. This steric effect is particularly useful in controlling the outcome of reactions such as nucleophilic substitution and addition reactions, where precise control over regioselectivity is often required. The dioxolan ring, on the other hand, provides a stable yet reactive scaffold that can be functionalized further to achieve desired pharmacological properties.
Sulfonyl fluorides are known for their ability to participate in various synthetic transformations, including sulfonylation reactions, where they serve as electrophilic sulfonylating agents. The fluorine atom in sulfonyl fluorides enhances the electrophilicity of the sulfonyl group, making it highly reactive towards nucleophiles. This property is particularly valuable in medicinal chemistry, where sulfonyl groups are frequently incorporated into drug molecules due to their ability to improve metabolic stability and binding affinity.
In recent years, there has been growing interest in the development of novel sulfonyl fluorides as intermediates for drug discovery. The compound 2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride has been explored in several synthetic protocols aimed at constructing complex heterocyclic scaffolds. These scaffolds are often found in biologically active molecules and are crucial for developing new therapeutic agents.
One of the most notable applications of this compound is in the synthesis of oxetane derivatives, which are known for their broad spectrum of biological activities. Oxetanes are four-membered heterocyclic ethers that can be easily functionalized at various positions, making them versatile building blocks in organic synthesis. The presence of a sulfonyl fluoride group in the oxetane ring allows for further derivatization via nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines, alcohols, and thiols.
Recent studies have demonstrated the utility of 2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride in the synthesis of kinase inhibitors, which are among the most extensively studied drug targets in oncology and inflammatory diseases. Kinase inhibitors are small molecules that bind to and inhibit the activity of kinases, enzymes that play critical roles in cell signaling pathways. By modulating kinase activity, these inhibitors can effectively treat a variety of diseases, including cancer and autoimmune disorders.
The structural features of this compound make it an excellent candidate for designing kinase inhibitors with high selectivity and potency. The cyclopropylmethyl group can serve as a hydrophobic anchor that interacts with specific pockets on the kinase enzyme surface, while the sulfonyl fluoride moiety can engage in hydrogen bonding or electrostatic interactions with key residues. This dual interaction pattern enhances binding affinity and selectivity against target kinases.
In addition to its role in kinase inhibition, 2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride has also been explored in the development of antimicrobial agents. The unique reactivity of sulfonyl fluorides allows for facile introduction of various functional groups into antimicrobial scaffolds, enhancing their efficacy against resistant bacterial strains. Recent research has shown that compounds derived from this molecule exhibit promising activity against Gram-positive bacteria, making them potential candidates for novel antibiotics.
The synthesis of 2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride involves multi-step organic transformations that highlight its synthetic versatility. Key steps include halogenation reactions to introduce fluorine atoms into the dioxolan ring and subsequent sulfonylation reactions to attach the sulfonyl fluoride group. These synthetic strategies leverage well-established protocols in organic chemistry while demonstrating how structural modifications can enhance reactivity and functionality.
The compound's stability under various reaction conditions makes it a reliable intermediate for large-scale syntheses. Its compatibility with both aqueous and organic solvents further broadens its applicability in synthetic chemistry. These properties ensure that researchers can efficiently incorporate this molecule into complex synthetic pathways without encountering significant challenges related to decomposition or side reactions.
From a pharmaceutical perspective, the potential applications of 2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride are vast. Its ability to serve as a building block for diverse heterocyclic scaffolds positions it as a valuable tool for drug discovery efforts targeting various diseases. As research continues to uncover new biological activities and synthetic methodologies, this compound is likely to play an increasingly important role in medicinal chemistry.
In conclusion,2-(cyclopropylmethyl)-1,3-dioxolan-2-ylmethanesulfonyl fluoride (CAS No. 2138511-06-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an excellent intermediate for synthesizing complex molecules with diverse biological activities. As advancements continue to be made in synthetic chemistry and drug discovery,this compound will undoubtedly remain at forefrontof scientific innovation.
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